

Application Notes: 5-Nitrovanillin as a Versatile Precursor in Organic Synthesis

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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin, a primary component of vanilla bean extract.[1][2][3] It presents as a yellow crystalline powder and is a valuable intermediate in organic and medicinal chemistry.[1][4] The molecule's utility stems from its array of reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group.[1][2] These groups provide multiple reaction sites, allowing **5-nitrovanillin** to serve as a key starting material for a diverse range of compounds, including pharmaceutical ingredients, novel heterocyclic compounds, and bioactive molecules.[1][2][4]

Physicochemical Properties of 5-Nitrovanillin

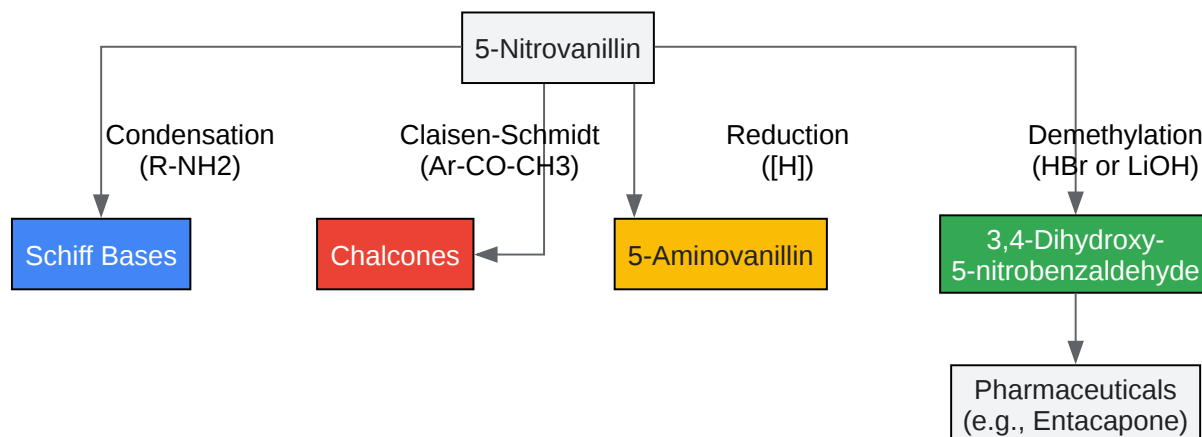
Property	Value	References
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	[1][2]
Appearance	Yellow crystalline powder	[1][2][4]
Melting Point	172–178°C	[1][2][5]
Solubility	Sparingly soluble in water; soluble in hot alkali solutions and methanol.	[2][4]
CAS Number	6635-20-7	[1][2]

Key Synthetic Applications

5-Nitrovanillin is a foundational precursor for several important classes of organic compounds, driven by the reactivity of its functional groups.

- **Synthesis of Pharmaceutical Intermediates:** It is a critical starting material for active pharmaceutical ingredients (APIs). Notably, it is used in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone, which are prescribed for the management of Parkinson's disease.[\[1\]](#)[\[2\]](#)[\[4\]](#) Demethylation of **5-nitrovanillin** yields 3,4-dihydroxy-5-nitrobenzaldehyde, a key precursor for Entacapone.[\[2\]](#)
- **Synthesis of Schiff Bases:** The aldehyde group of **5-nitrovanillin** readily undergoes condensation reactions with primary aromatic amines to form Schiff bases (imines).[\[6\]](#)[\[7\]](#) These compounds are investigated for their wide range of biological activities, including antimicrobial and anticancer properties.[\[6\]](#)[\[8\]](#)
- **Synthesis of Chalcones:** Through Claisen-Schmidt condensation, **5-nitrovanillin** reacts with various aryl ketones in the presence of a base to form chalcones.[\[9\]](#)[\[10\]](#)[\[11\]](#) Chalcones are precursors to flavonoids and are known for their significant pharmacological potential, including anticancer and anti-inflammatory activities.[\[8\]](#)[\[10\]](#)
- **Synthesis of Other Bioactive Molecules:** The versatile functional groups allow for further modifications. The nitro group can be reduced to an amino group to form 5-aminovanillin, while the aldehyde can be oxidized to a carboxylic acid, creating 5-nitrovanillic acid.[\[1\]](#)[\[4\]](#) These derivatives serve as building blocks for more complex molecules, including phenethylamines and coenzyme Q analogs.[\[1\]](#)[\[2\]](#)

Overview of Synthetic Pathways from 5-Nitrovanillin



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Caption: Key synthetic transformations starting from **5-nitrovanillin**.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrovanillin from Vanillin

This protocol describes the nitration of vanillin at low temperatures to produce **5-nitrovanillin** with a good yield.^[5]

Materials:

- Vanillin (75 mmol)
- Dichloromethane (DCM) (55 mL)
- Concentrated Nitric Acid (HNO₃) (12 mL)
- Ice water (25 mL)
- Ethanol
- Beakers, magnetic stirrer, dropping funnel

Procedure:

- Dissolve 75 mmol of vanillin in 55 mL of dichloromethane in a beaker placed in an ice-salt bath to maintain a temperature of 0-5°C.
- Slowly add 12 mL of concentrated nitric acid dropwise to the stirred solution.
- After the addition is complete, continue stirring the mixture at room temperature for 20 minutes.[5]
- Pour 25 mL of ice water into the reaction mixture and let it stand for 2 hours to allow for precipitation.[5]
- Collect the precipitate by filtration.
- Recrystallize the crude product from ethanol to obtain pure, bright yellow crystals of **5-nitrovanillin**. [5]
- Dry the product and determine the melting point and yield. The expected yield is approximately 64%. [5]

Quantitative Data for 5-Nitrovanillin Synthesis Methods

Method	Nitrating Agent	Solvent / Catalyst	Temperature (°C)	Reaction Time (h)	Yield (%)	References
Standard Nitration	Conc. HNO ₃	Glacial Acetic Acid	20–40	2–4	~75	[1][2]
Catalytic Nitration	Acetyl Nitrate	Silica Gel	-	-	up to 88	[1][2]
Low-Temp Nitration	Conc. HNO ₃	Dichloromethane	0–5	1–2	~64-88	[5]
CAN-Mediated	Cerium Ammonium Nitrate	Acetic Acid / PEG-400	20–60	1.0–2.5	>85	[1][12][13]

Protocol 2: Synthesis of a Schiff Base from 5-Nitrovanillin

This protocol details the condensation reaction between **5-nitrovanillin** and an aromatic amine to yield a Schiff base.^{[6][7]}

Materials:

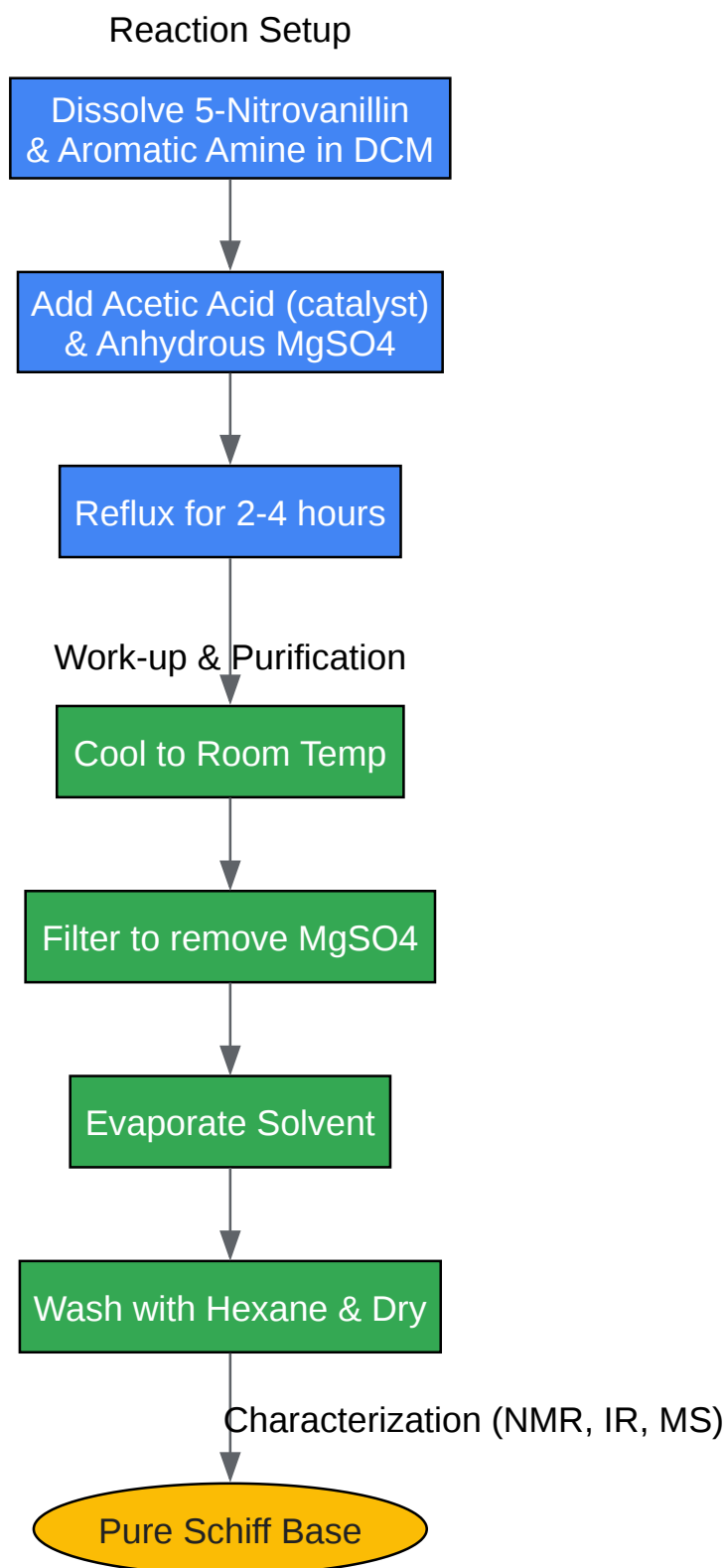
- **5-Nitrovanillin** (1 mmol)
- Substituted Aromatic Amine (e.g., 4-chloroaniline) (1 mmol)
- Dichloromethane (DCM) (20 mL)
- Glacial Acetic Acid (catalyst, 2-3 drops)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, reflux condenser

Procedure:

- Dissolve 1 mmol of **5-nitrovanillin** in 20 mL of DCM in a round-bottom flask.
- Add 1 mmol of the selected aromatic amine to the solution.
- Add 2-3 drops of glacial acetic acid as a catalyst and a small amount of anhydrous MgSO_4 as a drying agent.^{[6][7]}
- Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solution to remove MgSO_4 .
- Evaporate the solvent (DCM) under reduced pressure.

- Wash the resulting solid product with a cold non-polar solvent (e.g., hexane) and dry it to obtain the pure Schiff base. Yields can be high, potentially up to 100% depending on the amine used.^[6]^[7]

Workflow for Schiff Base Synthesis and Purification



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Caption: Experimental workflow for the synthesis of Schiff bases.

Biological Activity of 5-Nitrovanillin Derivatives

Derivatives synthesized from **5-nitrovanillin** often exhibit significant biological activities. The introduction of the nitro group, in particular, can enhance the biological potential compared to the parent vanillin molecule.[\[14\]](#)

Antimicrobial and Anticancer Potential

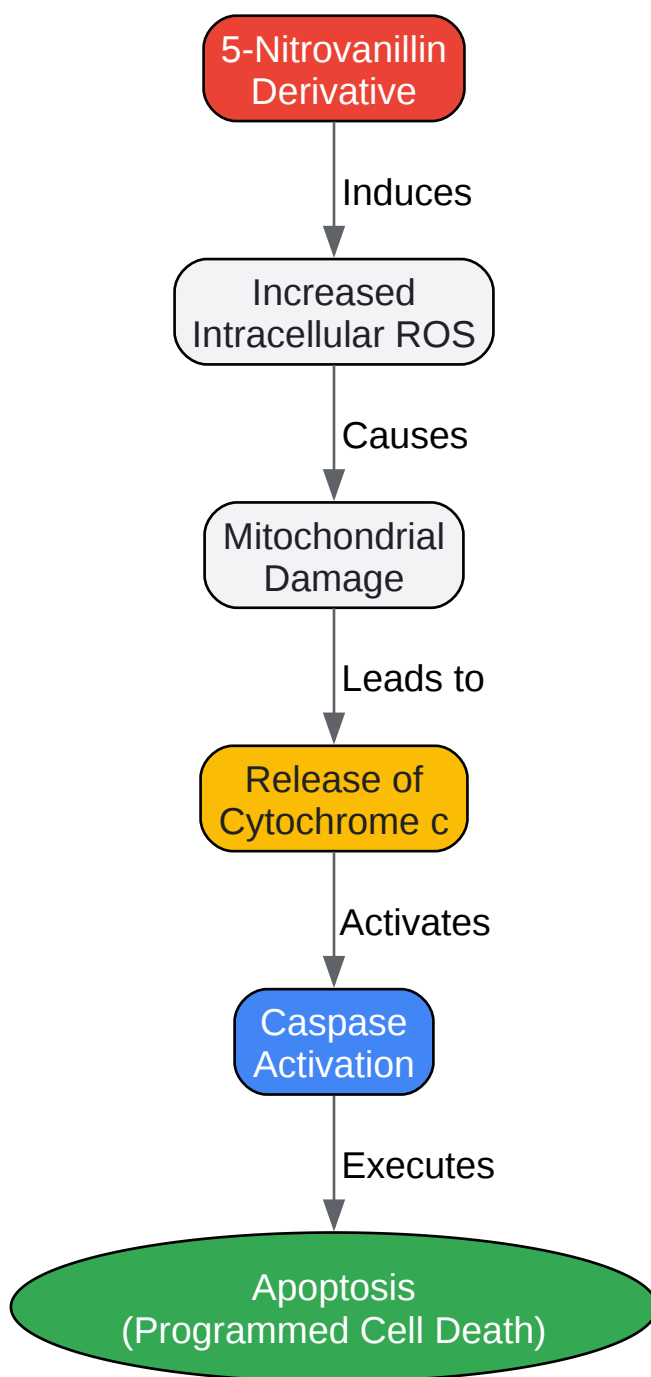
Studies have shown that **5-nitrovanillin** and its derivatives possess potent antimicrobial and anticancer properties.[\[1\]](#)[\[14\]](#)[\[15\]](#) For instance, **5-nitrovanillin** demonstrates stronger antibacterial inhibition against strains like *S. aureus* and *B. cereus* compared to vanillin.[\[14\]](#) Furthermore, certain Schiff bases and chalcones derived from it have been evaluated for their cytotoxic effects against various cancer cell lines.[\[8\]](#)[\[15\]](#)[\[16\]](#) The mechanism of action for some anticancer derivatives involves the induction of apoptosis, a form of programmed cell death.[\[15\]](#)[\[16\]](#)

Quantitative Biological Activity Data

Compound Type	Target/Organism	Activity Metric	Result	References
5-Nitrovanillin	<i>S. aureus</i>	Inhibition Zone	32 mm	[14]
5-Nitrovanillin	<i>B. cereus</i>	Inhibition Zone	38 mm	[14]
5-Nitrovanillin	<i>F. oxysporum</i>	Fungal Inhibition	90% at 200 µg/mL	[14]
Thiazolidinone Derivative	MDA-MB-231 (Breast Cancer)	IC ₅₀	6.61 µM (after 24h)	[15]

Signaling Pathway: Intrinsic Apoptosis

Many anticancer compounds exert their effect by triggering the intrinsic (mitochondrial) pathway of apoptosis. While specific pathways for all **5-nitrovanillin** derivatives are still under investigation, a common mechanism involves increasing reactive oxygen species (ROS), which damages mitochondria, leading to the release of cytochrome c and the activation of caspases that execute cell death.[\[15\]](#)[\[16\]](#)



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Caption: Simplified intrinsic apoptosis pathway induced by bioactive derivatives.

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